Home > Products > Screening Compounds P90812 > 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one
2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one - 1803606-44-1

2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-2703859
CAS Number: 1803606-44-1
Molecular Formula: C9H5F3N2O
Molecular Weight: 214.147
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the class of quinazolinones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and other areas of medicinal chemistry. The unique structural features of this compound contribute to its biological efficacy and make it a subject of interest in drug development.

Source

The compound can be found in various scientific literature and patent databases, such as PubChem and Google Patents, which provide insights into its synthesis, properties, and applications. For instance, it is referenced in patent US11634409B2, which discusses compounds for treating BRAF-associated diseases .

Classification

2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure. It is classified as a quinazolinone, which is characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring.

Synthesis Analysis

Methods

The synthesis of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: The initial step often involves the condensation of appropriate anilines with carbonyl compounds to form the quinazolinone core.
  2. Fluorination: The introduction of fluorine substituents can be achieved through electrophilic fluorination methods or using fluorinating agents like N-fluorobenzenesulfonimide.
  3. Difluoromethylation: The difluoromethyl group can be introduced via reactions involving difluoromethylating agents such as bromodifluoromethane or other suitable reagents.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like microwave-assisted synthesis have also been employed to enhance efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one can be represented as follows:

  • Molecular Formula: C₉H₇F₃N₂O
  • Molecular Weight: Approximately 202.16 g/mol

The compound features a quinazolinone backbone with specific substitutions at the 2 and 6 positions, contributing to its biological activity.

Data

The structural data can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups makes certain positions on the aromatic ring susceptible to nucleophilic attack.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis may occur at specific functional groups.
  3. Reduction Reactions: The compound may also participate in reduction reactions to alter functional groups for further derivatization.

Technical Details

Understanding the reactivity of this compound involves studying its behavior under different conditions and with various reagents to predict potential pathways for transformation.

Mechanism of Action

Process

The mechanism of action for 2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one primarily involves its interaction with biological targets at the molecular level. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways.

Data

Research indicates that quinazolinone derivatives often interact with protein kinases or other targets implicated in cancer progression, leading to inhibition of cell proliferation and induction of apoptosis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards nucleophiles due to electron-deficient centers.

Relevant Data or Analyses

Characterization techniques such as High Performance Liquid Chromatography (HPLC) can be employed to analyze purity and stability over time.

Applications

Scientific Uses

2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one has several potential applications:

  1. Anticancer Agents: Due to its ability to inhibit key signaling pathways in cancer cells.
  2. Drug Development: Serves as a lead compound for developing new therapeutics targeting various diseases.
  3. Biological Research: Used in studies investigating the mechanisms of action of quinazolinone derivatives on cellular processes.
Rational Drug Design & Molecular Target Profiling

Structural Hybridization Strategies for Multitarget Inhibitors

The design of 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one (molecular formula: C₉H₅F₃N₂O) leverages structural hybridization principles to develop multitarget inhibitors against oncology-relevant enzymes. This compound integrates key pharmacophoric elements from two established inhibitor classes: the quinazolinone core of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors (e.g., Idelalisib) and the zinc-binding motifs of histone deacetylase (HDAC) inhibitors. The quinazolinone scaffold positions the difluoromethyl group (–CHF₂) at C2 and the fluorine atom at C6 to optimize target engagement, while the solvent-exposed carbonyl at C4 serves as an attachment point for HDAC-targeting functionalities. This strategic placement exploits the solvent-accessible region of PI3Kδ, identified via crystallography (PDB: 4XE0), where modifications minimally disrupt PI3Kδ binding but enable linker elongation for HDAC pharmacophore incorporation [3].

Hybridization follows a "cap-linker-ZBG" (zinc-binding group) architecture:

  • Cap: The 2-(difluoromethyl)-6-fluoroquinazolin-4-one core acts as the PI3Kδ-inhibiting "cap" domain.
  • Linker: Alkyl or aryl-based spacers bridge the cap to the ZBG.
  • ZBG: Hydroxamic acid serves as the HDAC-binding moiety, chelating catalytic zinc ions in HDAC isoforms [3].

Comparative analysis of linker strategies reveals that C4-substituted ethylene linkers (e.g., –CH₂CH₂–) balance enzymatic potency and cellular permeability, whereas rigid aromatic linkers enhance HDAC selectivity but reduce PI3Kδ affinity. This modular design enables simultaneous engagement of PI3Kδ’s hydrophobic cleft and HDAC’s catalytic tunnel [3].

Table 1: Structural Hybridization Approaches for Quinazolinone-Based Dual Inhibitors

ComponentDesign RationaleImpact on Dual Inhibition
Quinazolinone Cap (C4 Carbonyl)Utilizes solvent-exposed region of PI3KδPermits linker attachment without steric clash
Ethylene LinkerBalances flexibility and lengthOptimizes distance for concurrent PI3Kδ/HDAC binding
Hydroxamic Acid (ZBG)Chelates Zn²⁺ in HDAC active siteEnables sub-nanomolar HDAC6 inhibition

Bioisosteric Replacement of Fluorinated Substituents in Quinazolinone Derivatives

Fluorine substituents are critical for optimizing the physicochemical and target-binding properties of quinazolinone derivatives. In 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one, bioisosteric replacement focuses on two fluorine positions:

  • C2 Difluoromethyl Group (–CHF₂): Serves as a lipophilic hydrogen-bond donor mimic. Compared to chloromethyl or trifluoromethyl analogs, the –CHF₂ group enhances membrane permeability while maintaining metabolic stability. Predicted collision cross-section (CCS) values for its protonated adduct ([M+H]⁺, m/z 215.04268) indicate optimal three-dimensional compactness (CCS: 138.7 Ų), favoring target binding [2].
  • C6 Fluorine Atom: Withdraws electron density from the quinazolinone core, strengthening hydrogen bonding with PI3Kδ hinge residues (Val828). Computational models confirm that fluorine’s small van der Waals radius prevents steric clashes in the ATP-binding pocket [2] [3].

Systematic bioisosteric studies reveal that replacing C2–CHF₂ with –CF₃ increases molecular rigidity but reduces cellular uptake due to higher desolvation penalties. Conversely, replacing C6–F with –H or –Cl diminishes PI3Kδ potency by >10-fold, underscoring fluorine’s electronic contribution to core binding [3]. The compound’s canonical SMILES (FC(F)C₁=NC₂=C(C=C(F)C=CC₂=O)NC₁=O) encodes these optimized substitutions [1] [2].

Table 2: Impact of Fluorine Bioisosteres on Quinazolinone Properties

Modification SiteBioisostereKey Property ChangesTarget Affinity
C2 (–CHF₂)–CF₃↑ LogP, ↓ SolubilityPI3Kδ IC₅₀ ↓ 2-fold
C2 (–CHF₂)–CH₂Cl↓ Metabolic stabilityHDAC6 IC₅₀ ↓ 5-fold
C6 (–F)–H↓ Electron withdrawalPI3Kδ IC₅₀ ↑ 10-fold
C6 (–F)–Cl↑ Steric bulkPI3Kδ IC₅₀ ↑ 8-fold

Computational Docking Studies with PI3Kδ and HDAC6 Isoforms

Molecular docking simulations position 2-(difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one within PI3Kδ and HDAC6 active sites to rationalize its dual inhibitory profile. Key findings include:

PI3Kδ Binding Mode (PDB: 4XE0):

  • The quinazolinone core forms hydrogen bonds with hinge residue Val828 via N3 and the C4 carbonyl.
  • The C6 fluorine atom directs hydrophobic interactions with Trp760 and Met752 residues in the affinity pocket.
  • The C2 difluoromethyl group occupies a sub-pocket lined by Ile825 and Ile910, with CHF₂ hydrogens engaging in non-classical hydrogen bonds with Asp832 [3].

HDAC6 Binding Mode (Homology Model):

  • When extended with a hydroxamic acid-linked derivative, the quinazolinone cap localizes near the HDAC6 rim, forming π-stacking with Phe643 and Phe680.
  • The linker projects the hydroxamic acid into the catalytic tunnel, coordinating Zn²⁺ via bidentate binding. The carbonyl oxygen forms additional hydrogen bonds with His573 and His574 [3].

Free energy perturbation calculations indicate that C6 fluorine substitution lowers the binding energy barrier for PI3Kδ by 2.3 kcal/mol compared to non-fluorinated analogs. For HDAC6, ethylene linkers between the quinazolinone C4 carbonyl and hydroxamic acid minimize conformational strain, achieving ΔG values of –10.2 kcal/mol [3]. Cellular thermal shift assays (CETSA) validate these models, confirming compound-induced stabilization of both PI3Kδ and HDAC6 in MV411 leukemia cells [3].

Table 3: Docking Scores and Binding Interactions for Target Isoforms

TargetDocking Score (ΔG, kcal/mol)Critical InteractionsRole of Fluorine
PI3Kδ–9.8H-bond: Val828; Hydrophobic: Trp760, Met752C6–F enhances H-bond strength
HDAC6–10.2Zn²⁺ chelation; H-bonds: His573/574Difluoromethyl stabilizes cap positioning

Properties

CAS Number

1803606-44-1

Product Name

2-(Difluoromethyl)-6-fluoro-3,4-dihydroquinazolin-4-one

IUPAC Name

2-(difluoromethyl)-6-fluoro-3H-quinazolin-4-one

Molecular Formula

C9H5F3N2O

Molecular Weight

214.147

InChI

InChI=1S/C9H5F3N2O/c10-4-1-2-6-5(3-4)9(15)14-8(13-6)7(11)12/h1-3,7H,(H,13,14,15)

InChI Key

ZZYDQVYUIFTGQM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)NC(=N2)C(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.